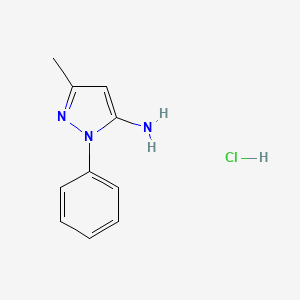

3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-1-phenyl-1H-pyrazol-5-amine, also known as 1-Phenyl-3-methyl-5-aminopyrazole, is a compound with the molecular formula C10H11N3 . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine involves several chemical reactions. For instance, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex compounds . It’s also used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .Molecular Structure Analysis

The molecular structure of 3-methyl-1-phenyl-1H-pyrazol-5-amine can be represented in 2D or 3D formats . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds.Chemical Reactions Analysis

3-methyl-1-phenyl-1H-pyrazol-5-amine is involved in various chemical reactions. For example, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex compounds .Physical and Chemical Properties Analysis

3-methyl-1-phenyl-1H-pyrazol-5-amine has a molecular weight of 173.2144 . Its melting point ranges from 114°C to 117°C .Safety and Hazards

Zukünftige Richtungen

The future directions of 3-methyl-1-phenyl-1H-pyrazol-5-amine research could involve exploring its potential applications in the pharmaceutical industry, given its role as an intermediate in the synthesis of bioactive compounds . Further studies could also focus on improving the synthesis process and understanding its mechanism of action.

Wirkmechanismus

Target of Action

Related compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to inhibit dipeptidylpeptidase 4 (DPP-4), an enzyme involved in glucose metabolism, suggesting a potential target for 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride .

Mode of Action

It’s worth noting that related compounds have shown potent in vitro antipromastigote activity, which suggests that they may interact with specific biological targets to exert their effects .

Biochemical Pathways

If the compound does indeed inhibit dpp-4 as suggested by the use of related compounds , it could impact the incretin system, which plays a crucial role in glucose homeostasis.

Result of Action

Related compounds have demonstrated antidiabetic effects through the inhibition of dpp-4 , suggesting potential therapeutic applications for this compound.

Action Environment

It’s worth noting that the compound is air sensitive and should be stored away from air in a cool, dry, and well-ventilated place .

Biochemische Analyse

Biochemical Properties

It is known that the compound is a useful research chemical . The amine group in the compound is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides .

Molecular Mechanism

The molecular mechanism of action of 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is not well defined. It is known that the compound can undergo a series of nucleophilic substitution reactions to yield derivative pyrazole compounds

Eigenschaften

IUPAC Name |

5-methyl-2-phenylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9;/h2-7H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBIGHWKZQVKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78119-06-9 |

Source

|

| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78119-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)

![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)